molecular formula C12H24N2O2 B2724186 tert-butyl N-[2-(aminomethyl)cyclohexyl]carbamate CAS No. 1697833-06-9

tert-butyl N-[2-(aminomethyl)cyclohexyl]carbamate

Cat. No. B2724186
CAS RN: 1697833-06-9
M. Wt: 228.336
InChI Key: NYPPQRSVUJQKTO-UHFFFAOYSA-N
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Description

“tert-butyl N-[2-(aminomethyl)cyclohexyl]carbamate” is a chemical compound with the molecular formula C12H24N2O2 . It is also known as "tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclohexyl ring with an aminomethyl group attached to it. This is further connected to a carbamate group, which includes a tert-butyl group .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 228.33 . The compound should be stored at a temperature of 4°C .

Scientific Research Applications

Efficient Stereoselective Synthesis

An efficient stereoselective synthesis route for six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate was developed, starting from simple 3-cyclohexene-1-carboxylic acid. This synthesis is vital for producing factor Xa inhibitors, showcasing the compound's significance in medicinal chemistry development (Xin Wang et al., 2017).

Enantioselective Synthesis of Carbocyclic Analogues

The compound serves as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, which are crucial in the development of antiviral and anticancer drugs. Its crystal structure confirmation aids in understanding the stereoselectivity required for these syntheses (M. Ober et al., 2004).

Atmospheric CO2 Fixation

A cyclizative atmospheric CO2 fixation by unsaturated amines, leading efficiently to cyclic carbamates, has been developed using tert-butyl hypoiodite. This method highlights the compound's role in creating environmentally friendly synthesis pathways for cyclic carbamates (Y. Takeda et al., 2012).

Strong Blue Emissive Nanofibers

The tert-butyl moiety of the compound has been found to play a crucial role in forming strong blue emissive organogels, which can be used as fluorescent sensory materials for detecting volatile acid vapors. This application demonstrates its utility in developing new materials for chemical sensing (Jiabao Sun et al., 2015).

Mechanism of Action

The mechanism of action of “tert-butyl N-[2-(aminomethyl)cyclohexyl]carbamate” is not specified in the sources I found. The mechanism of action would depend on the specific application of the compound .

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl N-[2-(aminomethyl)cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-7-5-4-6-9(10)8-13/h9-10H,4-8,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPPQRSVUJQKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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